molecular formula C7H17NO2 B3057337 4-(3-Hydroxypropylamino)butan-1-ol CAS No. 79448-07-0

4-(3-Hydroxypropylamino)butan-1-ol

Cat. No.: B3057337
CAS No.: 79448-07-0
M. Wt: 147.22 g/mol
InChI Key: RVJMTSHLIOIGNR-UHFFFAOYSA-N
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Description

4-(3-Hydroxypropylamino)butan-1-ol (CAS: 79448-07-0) is an amino alcohol characterized by a butan-1-ol backbone substituted with a 3-hydroxypropylamino group. This structure confers both hydrophilic (hydroxyl groups) and basic (amine group) properties, making it useful in organic synthesis and pharmaceutical intermediates. Safety guidelines emphasize handling precautions, including avoiding heat sources and ensuring proper ventilation during use .

Properties

CAS No.

79448-07-0

Molecular Formula

C7H17NO2

Molecular Weight

147.22 g/mol

IUPAC Name

4-(3-hydroxypropylamino)butan-1-ol

InChI

InChI=1S/C7H17NO2/c9-6-2-1-4-8-5-3-7-10/h8-10H,1-7H2

InChI Key

RVJMTSHLIOIGNR-UHFFFAOYSA-N

SMILES

C(CCO)CNCCCO

Canonical SMILES

C(CCO)CNCCCO

Other CAS No.

79448-07-0

Origin of Product

United States

Comparison with Similar Compounds

4-(Propan-2-ylamino)butan-1-ol

  • Structure: Features a branched isopropylamino group instead of a hydroxypropylamino group.
  • Applications: Serves as a chiral auxiliary in asymmetric synthesis (e.g., production of 4-(isopropylamino)butyric acid). Demonstrated plant growth-promoting effects, enhancing maize drought tolerance in studies .
  • Key Differentiator: The isopropyl group reduces hydrophilicity compared to 4-(3-hydroxypropylamino)butan-1-ol, influencing its solubility and reactivity in organic media.

4-(n-Heptyloxy)butan-1-ol

  • Structure : Contains a long-chain heptyloxy ether group.
  • Applications: Acts as a pheromone component in the Asian longhorned beetle (Anoplophora glabripennis), synergizing with (3E,6E)-α-farnesene to enhance insect attraction .
  • Key Differentiator: The ether linkage and hydrophobic heptyl chain contrast sharply with the polar hydroxypropylamino group, resulting in divergent biological roles (e.g., insect communication vs. pharmaceutical synthesis).

4-(Methylnitrosamino)-1-(3-pyridyl)butan-1-ol (NNAlF)

  • Structure: Nitrosamine and pyridyl substituents replace the hydroxypropylamino group.
  • Applications: A metabolite of tobacco-specific nitrosamines (TSNAs), associated with carcinogenic risks .

4-[(4-Methylphenyl)amino]butan-1-ol

  • Structure: Substituted with a methylphenylamino group (C11H17NO).
  • Applications :
    • Explored in drug design for tunable bioactivity, leveraging the aromatic ring for target selectivity .
  • Key Differentiator: The aromatic moiety enhances π-π stacking interactions, a property absent in 4-(3-hydroxypropylamino)butan-1-ol, which is more suited to hydrogen-bonding applications.

4-Fluoro-1-butanol

  • Structure: Fluorine atom replaces the amino group.
  • Applications :
    • Fluorinated alcohols are used in specialty solvents and agrochemicals due to altered polarity and metabolic stability .
  • Key Differentiator: The electronegative fluorine atom increases acidity (pKa ~12–14) compared to amino alcohols, affecting reactivity in nucleophilic substitutions.

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Functional Groups Key Applications Reference
4-(3-Hydroxypropylamino)butan-1-ol C7H17NO2 Amine, primary alcohol Pharmaceutical intermediates
4-(Propan-2-ylamino)butan-1-ol C7H17NO Secondary amine, alcohol Asymmetric synthesis, agrochemicals
4-(n-Heptyloxy)butan-1-ol C11H24O2 Ether, alcohol Insect pheromones
4-[(4-Methylphenyl)amino]butan-1-ol C11H17NO Aromatic amine, alcohol Drug design
4-Fluoro-1-butanol C4H9FO Fluorine, alcohol Specialty solvents

Research Findings and Implications

  • Biological Activity: Amino alcohols like 4-(3-hydroxypropylamino)butan-1-ol exhibit versatility in drug delivery systems due to their dual functional groups, whereas analogs with aromatic or nitrosamine groups show divergent bioactivity (e.g., carcinogenicity vs. insect attraction) .
  • Synthetic Utility: Branched or fluorinated analogs (e.g., 4-fluoro-1-butanol) are preferred in reactions requiring steric hindrance or metabolic stability, while hydroxypropylamino derivatives are ideal for hydrogen-bond-mediated interactions .

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